Zidovudine monophosphate
Overview
Description
Synthesis Analysis
The synthesis of Zidovudine from thymidine involves several steps, including the protection of the primary hydroxyl group, conversion to an anhydro intermediate, azidation, and final deprotection. An improved synthesis method reported by Jiang Yu (2005) achieves a yield of 63%, demonstrating the efficiency of modern synthetic routes for Zidovudine production (Yu, 2005).
Molecular Structure Analysis
Zidovudine's molecular structure is characterized by the presence of an azido group at the 3' position of the deoxyribose sugar, which is essential for its antiviral activity. The molecule undergoes intracellular phosphorylation to form ZDVMP, which is crucial for its subsequent conversion to the active triphosphate form.
Chemical Reactions and Properties
ZDV is metabolized predominantly to ZDVMP within cells, with smaller amounts of the di- and triphosphate anabolites. The presence of other nucleoside analogues like dideoxyinosine (ddI) and dideoxycytidine (ddC) does not significantly affect the intracellular phosphorylation of ZDV, indicating that ZDV retains its pharmacological activity in combination therapies (Veal et al., 1994).
Scientific Research Applications
Assay Development for Drug Monitoring : A study developed a validated assay for measuring intracellular zidovudine and its phosphorylated anabolites, including ZDVMP, in peripheral blood mononuclear cells. This assay is valuable for HIV treatment and monitoring drug activity (Peter, Lalezari, & Gambertoglio, 1996).
Effectiveness in HIV Treatment : Zidovudine, which is metabolized to ZDVMP, has been shown to effectively reduce opportunistic infections and neoplasms in AIDS and AIDS-related complex (ARC) patients, improving survival rates and quality of life despite some adverse effects (Langtry & Campoli-Richards, 1989).
Pharmacokinetics in HIV Therapy : The concentration of ZDV and its phosphorylated anabolites, including ZDVMP, in peripheral blood mononuclear cells (PBMCs) from HIV-infected patients reflects the dose-response relationship. This aids in the appropriate utilization of ZDV in HIV treatment (Slusher et al., 1992).
Antiretroviral Therapy Cornerstone : Zidovudine remains a cornerstone in antiretroviral therapy for HIV-infected individuals. Its potential for improved efficacy, limiting toxicity, and potentially preventing viral resistance is significant (Mcleod & Hammer, 1992).
Mitochondrial Cardiotoxicity : Long-term use of zidovudine may cause mitochondrial cardiotoxicity by limiting the pool of thymidine phosphorylation, potentially limiting mitochondrial DNA replication (Susan-Resiga et al., 2007).
Mechanism of Action and Antiviral Activity : Zidovudine is a potent inhibitor of HIV and other retroviruses, but its exact mechanism of action, including the role of its metabolites like ZDVMP, remains not fully understood (Furman & Barry, 1988).
Mitochondrial Toxicity and ZDVMP : ZDVMP, not ZDVTP, is responsible for mitochondrial toxicity in zidovudine-treated cells. Increased toxicity is associated with the activation of cytosolic thymidine kinase (Sales et al., 2001).
Pregnancy and HIV Transmission : Intravenous zidovudine therapy provides high antiviral activity and reduces vertical transmission in HIV-infected pregnant women and newborn infants. This involves monitoring the levels of ZDV and its metabolites, including ZDVMP (Rodman et al., 1999).
Safety And Hazards
Zidovudine can cause serious, life-threatening side effects. These include severe skin rash and allergic reactions, a buildup of lactic acid in the blood (lactic acidosis), liver problems, muscle disease (myopathy), and blood disorders, such as a very low number of red blood cells (severe anemia) or lower than normal number of white blood cells (neutropenia) .
Future Directions
Zidovudine is a potent in vitro inhibitor of human immunodeficiency virus (HIV) with varying efficacy against other retroviruses . With the exception of Epstein-Barr virus, all non-retroviruses tested so far have been insensitive to inhibition by zidovudine . In vivo, efficacy of zidovudine was demonstrated against Rauscher murine leukemia virus and feline leukemia virus . These results suggest that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .
properties
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(22-8)4-21-23(18,19)20/h3,6-8H,2,4H2,1H3,(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFWQOKDSPDILA-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183855 | |
Record name | Zidovudine 5'-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zidovudine monophosphate | |
CAS RN |
29706-85-2 | |
Record name | Zidovudine 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zidovudine monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zidovudine 5'-monophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZIDOVUDINE MONOPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YMU05VPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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